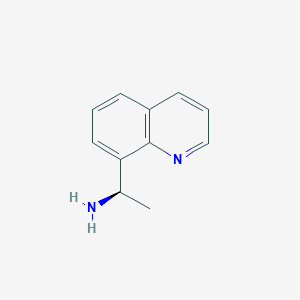
(R)-1-(Quinolin-8-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Quinolin-8-YL)ethan-1-amine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Quinolin-8-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the ethanamine group.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the ®-enantiomer.
Reaction Conditions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production Methods: In an industrial setting, the production of ®-1-(Quinolin-8-YL)ethan-1-amine may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-1-(Quinolin-8-YL)ethan-1-amine can undergo oxidation reactions to form quinoline-based ketones or aldehydes.
Reduction: Reduction reactions can further modify the quinoline ring or the ethanamine moiety, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Chemistry: ®-1-(Quinolin-8-YL)ethan-1-amine is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics for neurological and infectious diseases.
Industry: In the industrial sector, ®-1-(Quinolin-8-YL)ethan-1-amine is utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ®-1-(Quinolin-8-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to active sites of enzymes, while the ethanamine moiety can form hydrogen bonds or ionic interactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
(S)-1-(Quinolin-8-YL)ethan-1-amine: The enantiomer of the compound, with different stereochemistry.
Quinoline: The parent compound, lacking the ethanamine group.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Uniqueness: ®-1-(Quinolin-8-YL)ethan-1-amine stands out due to its chiral nature and the presence of both the quinoline ring and ethanamine moiety, which confer unique chemical and biological properties.
This comprehensive overview highlights the significance of ®-1-(Quinolin-8-YL)ethan-1-amine in various fields of research and its potential applications
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1R)-1-quinolin-8-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
JNGWMTGFGBBLEE-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1N=CC=C2)N |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)

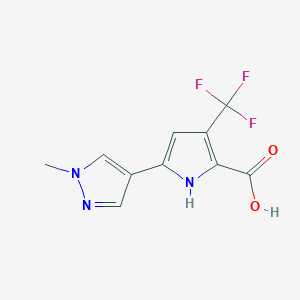
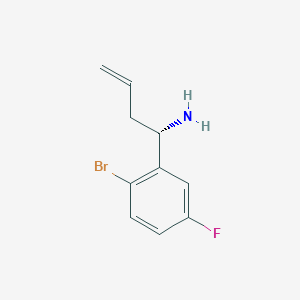
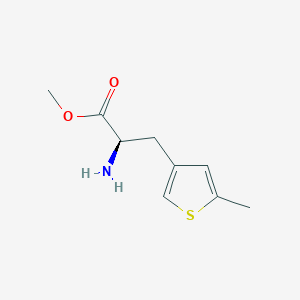
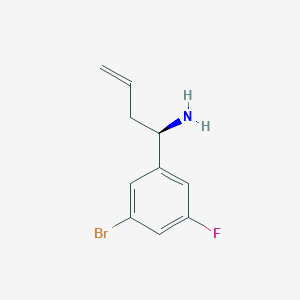
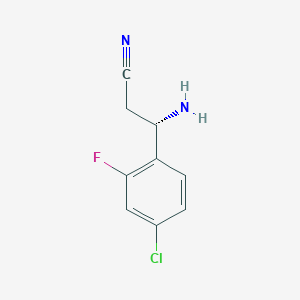
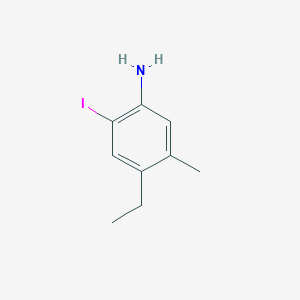
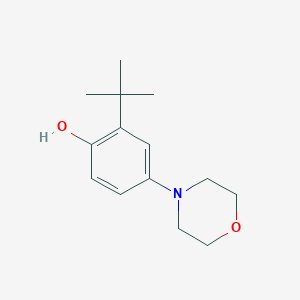
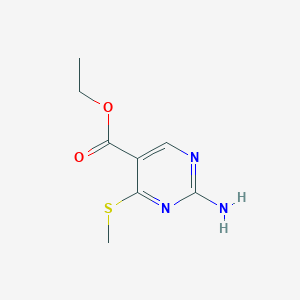
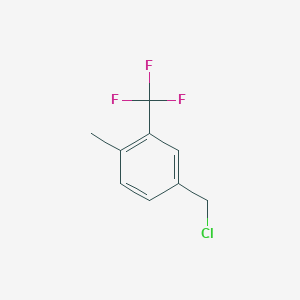
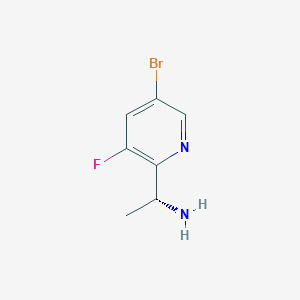
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)

